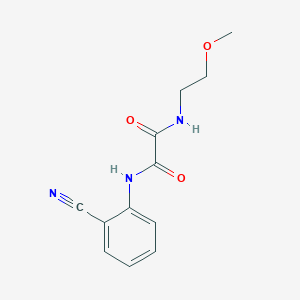

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

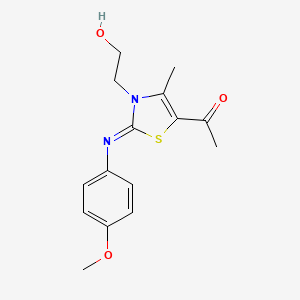

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide, also known as MPX or ML347, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MPX is a potent inhibitor of several enzymes, including lysine-specific demethylase 1A (LSD1) and histone deacetylase 1 (HDAC1), both of which are involved in epigenetic regulation.

Scientific Research Applications

Corrosion Inhibition

A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors explored the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. The study found that these compounds were effective corrosion inhibitors, suggesting potential applications for N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide in protecting metals from corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Molecular Structure and Hydrogen Bonding

THREE-CENTER INTRAMOLECULAR HYDROGEN BONDING IN OXAMIDE DERIVATIVES. NMR AND X-RAY DIFFRACTION STUDY discussed the synthesis and structural investigation of oxamide derivatives, emphasizing the importance of hydrogen bonding in stabilizing their structures. This study indicates the structural significance of oxamide derivatives in designing molecules with specific properties (F. Martínez-Martínez et al., 1998).

Electrocatalytic Reactions

Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species Electrochemical Properties and Their Use in Electrocatalytic Reactions

reviewed the electrochemical properties and applications of N-oxyl compounds in electrosynthetic reactions. This suggests that N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be investigated for its electrochemical properties and potential use in catalysis (J. Nutting et al., 2018).

Anticancer Activities

Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide cytotoxicities, and reactivities towards DNA and protein

presented the synthesis and characterization of new bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, revealing their cytotoxic activities against tumor cell lines. This highlights the potential biomedical applications of oxamide derivatives in designing anticancer agents (Xiao-Wen Li et al., 2012).

Electrochromic and Electrofluorescent Materials

Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties discussed the synthesis of electroactive polyamides with excellent solubility, thermal stability, and reversible electrochromic characteristics. This suggests that derivatives like N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be used to develop materials with advanced optical properties (Ningwei Sun et al., 2016).

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMILAIOHDLCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-Bromo-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2615155.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2615160.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2615168.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride](/img/structure/B2615169.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)

![(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2615173.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2615176.png)